Boc-asn-osu

Vue d'ensemble

Description

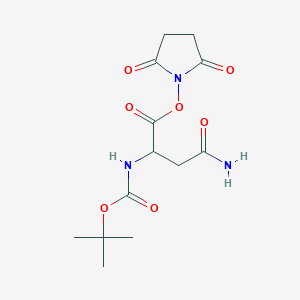

Boc-asn-osu: , also known as tert-butoxycarbonyl-L-asparagine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid asparagine, preventing unwanted reactions during peptide chain elongation. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, making it a valuable tool in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-asn-osu involves the reaction of tert-butoxycarbonyl-L-asparagine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-asn-osu primarily undergoes substitution reactions where the tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group of asparagine. This deprotection step is essential in peptide synthesis to allow further elongation of the peptide chain .

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group. The reaction is typically carried out at room temperature.

Major Products: The major product formed from the deprotection reaction is L-asparagine, which can then participate in further peptide synthesis reactions. The coupling reaction yields this compound, which is used as an intermediate in peptide synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Boc-Asn-Osu is employed as a key building block in solid-phase peptide synthesis. The compound facilitates the introduction of asparagine residues into peptides while maintaining high purity and yield. It serves as an effective coupling agent that allows for the selective attachment of asparagine to growing peptide chains, minimizing side reactions often encountered with unprotected amino acids .

2. Protecting Group Strategy

In peptide synthesis, Boc (tert-butyloxycarbonyl) serves as a protecting group for the amino functionality of asparagine. This protection is crucial during the synthesis process to prevent unwanted reactions at the amino group. The use of this compound allows for efficient deprotection under mild conditions, thus preserving the integrity of sensitive peptide sequences .

Bioconjugation Applications

1. Drug Development

this compound is increasingly recognized for its role in drug development, particularly in creating peptide-drug conjugates. The compound's ability to form stable linkages with therapeutic agents enhances the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .

2. Targeted Delivery Systems

In materials science, this compound is utilized in developing targeted delivery systems for therapeutic agents. By conjugating drugs with peptides that have specific affinity for target cells (such as cancer cells), researchers can achieve localized drug delivery, enhancing treatment effectiveness while minimizing systemic toxicity .

Case Study 1: Anticancer Peptide Conjugates

A study demonstrated the synthesis of an anticancer peptide conjugate using this compound as a coupling agent. The resulting conjugate showed enhanced cytotoxicity against cancer cell lines compared to free peptides, highlighting the potential of this compound in developing more effective cancer therapies.

Case Study 2: Vaccine Development

Research involving this compound has also been applied in vaccine development. By attaching immunogenic peptides to carrier proteins via this compound, researchers were able to enhance immune responses in animal models, indicating its utility in creating more effective vaccines.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for introducing asparagine residues in SPPS |

| Protecting Group Strategy | Protects amino groups during synthesis; allows for selective deprotection |

| Drug Development | Used to create peptide-drug conjugates with improved pharmacokinetics |

| Targeted Delivery Systems | Facilitates localized drug delivery through conjugation with targeting peptides |

Mécanisme D'action

The mechanism of action of Boc-asn-osu involves the formation of a covalent bond with the amino group of asparagine, effectively blocking its reactivity. This protection allows for the controlled synthesis of peptides by preventing unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Fmoc-asn-osu: Uses the fluorenylmethyloxycarbonyl group for protection, which is stable under acidic conditions but can be removed under basic conditions.

Cbz-asn-osu: Uses the benzyloxycarbonyl group for protection, which can be removed by catalytic hydrogenation.

Uniqueness: Boc-asn-osu is unique in its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.

Activité Biologique

Boc-Asn-OSu, or N(alpha)-Boc-L-asparagine N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its protective group capabilities. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₉N₃O₇

- Molecular Weight : 329.31 g/mol

- CAS Number : 42002-18-6

- Purity : 95%

This compound serves as a versatile building block in the synthesis of peptides, particularly when employing solid-phase peptide synthesis (SPPS) techniques. Its structure allows for selective coupling while minimizing side reactions, making it an essential reagent in peptide chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected using the Boc (tert-butoxycarbonyl) group.

- Formation of N-Hydroxysuccinimide Ester : The Boc-protected asparagine is then reacted with N-hydroxysuccinimide (NHS) to form the ester.

- Purification : The final product is purified to achieve the desired purity level.

This synthetic route allows for high yields and minimal by-products, making it an efficient method for obtaining this compound .

Biological Activity

This compound's primary biological activity lies in its application in peptide synthesis, particularly in creating peptides with specific functionalities. Its role as a coupling agent enables the formation of peptide bonds under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids.

Enzymatic Activity

Research indicates that this compound can influence enzymatic activities when incorporated into peptide sequences. For instance, studies have shown that peptides synthesized using this compound exhibit enhanced binding affinities to certain enzymes, potentially improving their efficacy as enzyme inhibitors .

Case Studies

-

Peptide Synthesis for Drug Development :

- A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific protease involved in cancer progression. The resulting peptide showed significant inhibitory activity with an IC50 value in the nanomolar range, highlighting the compound's utility in therapeutic applications .

- Immunological Applications :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPXDHWGIUBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307082 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42002-18-6 | |

| Record name | NSC186909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.